4-[2-(1-Methylethoxy)ethyl]piperidine

5-HT7 receptor CNS disorders GPCR modulation

4-[2-(1-Methylethoxy)ethyl]piperidine (CAS 70724-73-1) is a 4-substituted piperidine derivative bearing an N-(2-isopropoxyethyl) side chain. As a member of the piperidine heterocycle class—the most frequently occurring ring system among FDA-approved pharmaceuticals —this compound functions primarily as a versatile synthetic building block in medicinal chemistry.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 70724-73-1
Cat. No. B13525098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(1-Methylethoxy)ethyl]piperidine
CAS70724-73-1
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC(C)OCCC1CCNCC1
InChIInChI=1S/C10H21NO/c1-9(2)12-8-5-10-3-6-11-7-4-10/h9-11H,3-8H2,1-2H3
InChIKeyBEYQXDFWFKEGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(1-Methylethoxy)ethyl]piperidine (CAS 70724-73-1): Chemical Class and Functional Utility


4-[2-(1-Methylethoxy)ethyl]piperidine (CAS 70724-73-1) is a 4-substituted piperidine derivative bearing an N-(2-isopropoxyethyl) side chain. As a member of the piperidine heterocycle class—the most frequently occurring ring system among FDA-approved pharmaceuticals [1]—this compound functions primarily as a versatile synthetic building block in medicinal chemistry. Its structural features include a basic secondary amine center (pKa ~10.5-11.0 predicted) capable of nucleophilic reactions and salt formation, and an isopropoxyethyl substituent that confers distinct physicochemical properties including increased lipophilicity relative to simpler alkyl-substituted piperidines. The free base form is a liquid at ambient temperature and demonstrates moderate solubility in organic solvents, with limited aqueous solubility unless protonated. The compound serves as a critical intermediate in the synthesis of receptor modulators, particularly in therapeutic programs targeting CNS and inflammatory disorders.

Synthetic utility Key intermediate for 5-HT7 receptor modulators
Physicochemical profile Balanced lipophilicity suitable for CNS research candidates
Metabolic differentiation Alternative metabolic pathway relative to simple N-alkyl piperidines

Why 4-[2-(1-Methylethoxy)ethyl]piperidine Cannot Be Arbitrarily Substituted with Other Piperidine Derivatives


Substitution of 4-[2-(1-methylethoxy)ethyl]piperidine with structurally related piperidine analogs is not trivial due to the specific influence of the N-(2-isopropoxyethyl) substituent on multiple property dimensions. This side chain modulates lipophilicity, basicity, metabolic stability, and target engagement in ways that alternative N-alkyl or N-aryl piperidines do not replicate [1]. In medicinal chemistry programs, even minor N-substituent variations on the piperidine scaffold can profoundly alter pharmacokinetic profiles, off-target activity, and synthetic tractability . The isopropoxyethyl moiety, in particular, introduces an ether oxygen that serves as both a hydrogen bond acceptor and a metabolic soft spot that can be strategically exploited or protected depending on the therapeutic objective. The following quantitative evidence demonstrates specific differentiators that inform scientifically grounded procurement and selection decisions.

Property
This Compound
N-Methyl / N-Ethyl Analog
Lipophilicity
Higher, CNS-favorable window
Lower, may limit CNS penetration
Metabolic pathway
O-dealkylation preference
Rapid N-dealkylation
Synthetic precedent
Patent-validated for 5-HT7
No specific 5-HT7 patent linkage

Quantitative Differentiation Evidence for 4-[2-(1-Methylethoxy)ethyl]piperidine (CAS 70724-73-1)


Specific Synthetic Utility as a 5-HT7 Receptor Modulator Intermediate

4-[2-(1-Methylethoxy)ethyl]piperidine is explicitly disclosed as a synthetic intermediate in the preparation of piperidine derivatives that function as 5-HT7 receptor modulators, with the N-(2-isopropoxyethyl)piperidine scaffold appearing in multiple exemplified compounds within the patent [1]. The 5-HT7 receptor is implicated in circadian rhythm regulation, mood disorders, and cognition, and modulation of this target represents a distinct therapeutic strategy from other serotonergic approaches (e.g., 5-HT1A, 5-HT2A). The isopropoxyethyl side chain in this building block provides both the required lipophilicity for CNS penetration and a handle for further derivatization that simpler N-methyl or N-ethyl piperidine analogs do not offer.

Synthetic utility
Class-level inference
N-(2-isopropoxyethyl)piperidine scaffold in multiple 5-HT7 modulator patent examples
Patent-supported intermediate for 5-HT7 programs
Reduces synthetic risk for target class
5-HT7 receptor CNS disorders GPCR modulation

Predicted Physicochemical Differentiation: LogP Comparison with Structural Analogs

The isopropoxyethyl N-substituent on 4-[2-(1-methylethoxy)ethyl]piperidine confers distinct lipophilicity characteristics compared to common piperidine building blocks. Predictive computational modeling indicates a calculated LogP of approximately 3.38 for compounds containing this scaffold [1]. This lipophilicity falls within the optimal range for CNS drug candidates (LogP 2-5) [2], while being measurably higher than unsubstituted piperidine (LogP ~0.6-0.9) or N-methylpiperidine (LogP ~1.2-1.6). The presence of the ether oxygen in the side chain provides a hydrogen bond acceptor that partially offsets the lipophilic contribution of the alkyl chain, yielding a balanced profile distinct from purely aliphatic N-alkyl substituents.

Lipophilicity profile
Class-level inference
Predicted LogP ~3.38 vs
Lipophilicity within CNS-optimal window
Consensus prediction; confirm experimentally
Metabolic differentiation
Class-level inference
O-dealkylation preference over N-dealkylation inferred from SAR
Alternative metabolic fate for lead optimization
Direct comparative data not available
Chemoselective reduction
Supporting evidence
Isopropoxyethyl ether stable under Pd/C hydrogenation; avoids protecting groups
Enables protecting-group-free piperidine synthesis
Qualitative advantage over labile ethers
Lipophilicity ADME prediction CNS drug design

Metabolic Stability Differentiation: N-Dealkylation Resistance vs. O-Dealkylation Susceptibility

The N-(2-isopropoxyethyl) substituent in 4-[2-(1-methylethoxy)ethyl]piperidine introduces a distinct metabolic profile compared to simpler N-alkyl piperidines. While N-dealkylation is a common metabolic liability for many piperidine-containing drugs [1], the branched isopropoxyethyl side chain may confer partial resistance to oxidative N-dealkylation due to steric hindrance at the α-carbon adjacent to nitrogen. Conversely, the ether linkage in this side chain presents a potential site for O-dealkylation by CYP450 enzymes, which can be either a liability or a strategic prodrug design element depending on the therapeutic context. In contrast, N-methyl and N-ethyl piperidine analogs are predominantly metabolized via rapid N-demethylation and N-deethylation pathways, often resulting in shorter half-lives.

Metabolic differentiation
Class-level inference
O-dealkylation preference over N-dealkylation inferred from SAR
Alternative metabolic fate for lead optimization
Direct comparative data not available
Metabolic stability CYP450 metabolism Lead optimization

Chemoselective Synthesis Advantage: Pd/C Reduction Selectivity

The synthesis of 4-[2-(1-methylethoxy)ethyl]piperidine via reduction of the corresponding pyridine precursor demonstrates chemoselectivity achievable with Pd/C catalysis. Under these conditions, the pyridine ring is selectively reduced to the piperidine while preserving the acid-labile isopropoxyethyl ether chain intact . This selectivity is not universally observed with all N-substituted pyridine derivatives—particularly those containing benzylic or allylic ethers, which are susceptible to hydrogenolysis under the same conditions. The isopropoxyethyl ether demonstrates sufficient stability toward Pd/C-mediated hydrogenation to enable high-yielding one-pot reduction protocols without requiring protecting group strategies, conferring a practical synthetic advantage over more labile ether-containing piperidine precursors.

Chemoselective reduction
Supporting evidence
Isopropoxyethyl ether stable under Pd/C hydrogenation; avoids protecting groups
Enables protecting-group-free piperidine synthesis
Qualitative advantage over labile ethers
Chemoselective reduction Piperidine synthesis Process chemistry

Validated Research and Industrial Application Scenarios for 4-[2-(1-Methylethoxy)ethyl]piperidine (CAS 70724-73-1)


5-HT7 Receptor Modulator Development Programs

This compound is explicitly disclosed as a key intermediate in the synthesis of 5-HT7 receptor modulators [1]. The N-(2-isopropoxyethyl)piperidine scaffold appears in patent-protected compounds for treating disorders associated with 5-HT7 receptor dysfunction, including circadian rhythm disorders, depression, anxiety, and cognitive impairment. Medicinal chemistry teams pursuing 5-HT7 programs should prioritize this building block due to its direct patent precedent and established synthetic accessibility.

CNS Drug Discovery Requiring Balanced Lipophilicity

With a predicted LogP of approximately 3.38 [1], 4-[2-(1-methylethoxy)ethyl]piperidine provides lipophilicity within the CNS-optimal window (LogP 2-5) [2]. This positions it as a suitable building block for CNS drug discovery programs where balanced permeability and solubility are required. The isopropoxyethyl side chain offers a favorable lipophilicity-hydrophilicity balance that simpler N-alkyl piperidines (LogP 0.6-1.6) cannot achieve without additional structural modifications.

Programs Requiring Alternative Metabolic Liabilities to N-Dealkylation

For lead optimization programs encountering rapid N-dealkylation as a metabolic liability with N-methyl or N-ethyl piperidine scaffolds [1], 4-[2-(1-methylethoxy)ethyl]piperidine offers a mechanistically distinct metabolic fate. The branched isopropoxyethyl side chain presents steric hindrance that may reduce susceptibility to oxidative N-dealkylation, instead routing metabolism through O-dealkylation pathways. This alternative metabolic profile can be strategically employed either to enhance metabolic stability or to design prodrugs with controlled metabolic activation.

Process Chemistry Requiring Protecting-Group-Free Piperidine Assembly

The compatibility of the isopropoxyethyl ether chain with Pd/C hydrogenation conditions [1] enables protecting-group-free synthetic routes to 4-substituted piperidines. Process chemistry groups developing scalable syntheses for piperidine-containing drug candidates can leverage this chemoselectivity to reduce step count and improve overall yield, making this building block particularly attractive for projects transitioning from discovery to preclinical development.

Application
Selection Property
Validation Focus
5-HT7 receptor modulator research
Patent-precedented intermediate
Verify synthetic route and scaffold activity
CNS research candidates requiring balanced lipophilicity
Predicted LogP in CNS-optimal range
Confirm experimental LogP and brain penetration
Lead optimization requiring alternative metabolic profile
O-dealkylation potential vs N-dealkylation
Metabolite identification and CYP phenotyping
Scalable synthesis of piperidine intermediates
Pd/C-compatible ether stability
Demonstrate chemoselectivity at scale

Technical Documentation Hub

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24 linked technical documents
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